N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indenamines It is characterized by the presence of an indene ring system with an amine group and two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzene derivatives.
Introduction of the Amine Group: The amine group is introduced through reductive amination or other amination reactions.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indenamines with various functional groups.
Scientific Research Applications
N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-amine: A structurally similar compound with potential biological activities.
N,N-dimethyl-2,3-dihydro-1H-inden-1-amine: Another related compound with different substitution patterns.
Uniqueness
N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2866308-18-9 |
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Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N,4-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-10-9(8)6-7-11(10)12-2;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChI Key |
UYLHXGZITVGTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)NC.Cl |
Origin of Product |
United States |
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